molecular formula C18H17ClN2O B4134165 1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4134165
M. Wt: 312.8 g/mol
InChI Key: LRLOJPFTHBSIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a propionyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrogenated pyrazoles.

Scientific Research Applications

1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of oncology.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-2-18(22)21-17(14-6-4-3-5-7-14)12-16(20-21)13-8-10-15(19)11-9-13/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLOJPFTHBSIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 6
1-[5-(4-Chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.